1,2-Difluoro-3-iodo-4-methoxybenzene
CAS No.: 936498-08-7
Cat. No.: VC8154199
Molecular Formula: C7H5F2IO
Molecular Weight: 270.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 936498-08-7 |
---|---|
Molecular Formula | C7H5F2IO |
Molecular Weight | 270.01 g/mol |
IUPAC Name | 1,2-difluoro-3-iodo-4-methoxybenzene |
Standard InChI | InChI=1S/C7H5F2IO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 |
Standard InChI Key | DEJBZAWEAMZDTM-UHFFFAOYSA-N |
SMILES | COC1=C(C(=C(C=C1)F)F)I |
Canonical SMILES | COC1=C(C(=C(C=C1)F)F)I |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1,2-Difluoro-3-iodo-4-methoxybenzene features a benzene ring substituted with two fluorine atoms at the 1- and 2-positions, an iodine atom at the 3-position, and a methoxy group (-OCH) at the 4-position. This arrangement creates a sterically and electronically diverse framework that influences its reactivity in cross-coupling reactions and nucleophilic substitutions . The iodine atom, a potent leaving group, enhances its utility in metal-catalyzed transformations, while the electron-withdrawing fluorine atoms and electron-donating methoxy group create a polarized electronic environment.
Physicochemical Properties
Key physical properties of 1,2-difluoro-3-iodo-4-methoxybenzene, as reported in experimental datasets, include:
Property | Value |
---|---|
Density (g/cm³) | |
Boiling Point (°C) | |
Flash Point (°C) | |
Vapour Pressure (mmHg) | at 25°C |
LogP | 3.34 |
Refractive Index | 1.550 |
The compound’s relatively high density () reflects the presence of heavy iodine atoms, while its moderate lipophilicity (LogP = 3.34) suggests balanced solubility in both organic and aqueous media . The vapour pressure of at room temperature indicates low volatility, making it suitable for reactions requiring prolonged heating.
Synthetic Methodologies
Methoxylation and Halogenation Strategies
A patent describing the synthesis of 2,4-difluoro-3-hydroxybenzoic acid provides indirect insights into strategies applicable to 1,2-difluoro-3-iodo-4-methoxybenzene . The process begins with 3,4,5-trifluoronitrobenzene, which undergoes methoxylation using sodium methylate in methanol at 40–45°C. This step replaces a fluorine atom with a methoxy group, yielding 2,6-difluoro-4-nitroanisole in 90% yield . While the patent focuses on nitro intermediates, analogous methoxylation conditions could be adapted to introduce the methoxy group in the target compound.
Iodination Techniques
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
The iodine and fluorine substituents in 1,2-difluoro-3-iodo-4-methoxybenzene make it a valuable precursor in drug discovery. Iodine’s role as a leaving group facilitates palladium-catalyzed cross-couplings to install aryl, vinyl, or alkyl fragments—a strategy employed in synthesizing kinase inhibitors and antiviral agents . Simultaneously, fluorine atoms enhance metabolic stability and modulate bioavailability, traits critical in optimizing pharmacokinetic profiles.
Case Study: Anticancer Agent Development
Fluorinated benzofurans and biphenyls, derived from intermediates like 1,2-difluoro-3-iodo-4-methoxybenzene, exhibit potent activity against tyrosine kinases. For example, substituting the iodine with a pyridinyl group via Suzuki coupling could yield compounds targeting epidermal growth factor receptor (EGFR) pathways . The methoxy group further fine-tunes solubility, ensuring adequate tissue penetration in preclinical models.
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